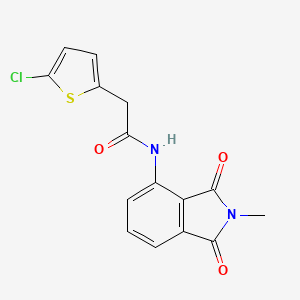

methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

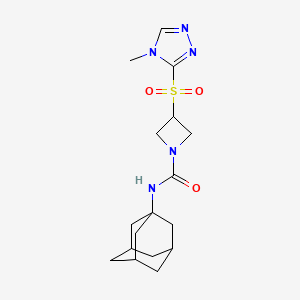

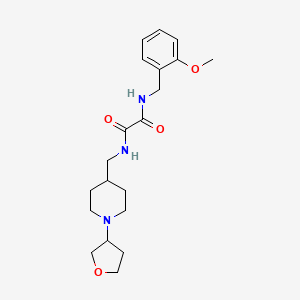

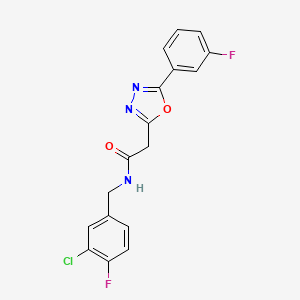

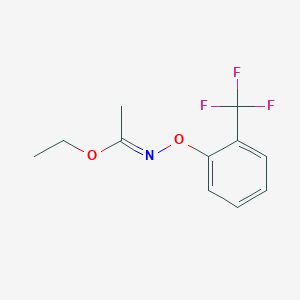

“Methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-triazole ring substituted with a bromine atom and a methyl group .

Wissenschaftliche Forschungsanwendungen

Determination of Atmospheric Methyl Bromide

Methyl bromide (CH3Br) plays a significant role in the stratospheric ozone layer depletion due to its bromine content. Research has developed methodologies for measuring atmospheric CH3Br using cryotrapping-gas chromatography, which is crucial for understanding its natural sinks and accurately measuring ambient mixing ratios. This method, involving a 2-propanol/dry ice cryotrap for preconcentration followed by detection via gas chromatography equipped with an electron capture detector, highlights the environmental significance and analytical applications of methyl bromide and related compounds in atmospheric studies (Kerwin et al., 1996).

Synthesis and Structural Characterization

The synthesis and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, derived from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid through condensation, chlorination, and esterification reactions, has been documented. This research contributes to the field of organic synthesis by providing methods to create and analyze compounds with potential biological activities (Yan Shuang-hu, 2014).

Catalyst Activation and Transfer Hydrogenation

Studies on catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes for transfer hydrogenation and oxidation of alcohols reveal the catalytic potential of triazole derivatives. These complexes demonstrate the utility of triazole and its derivatives in facilitating chemical transformations, offering insights into the development of new catalytic methods (Saleem et al., 2014).

Environmental Fate of Soil Fumigants

Research on the volatility, adsorption, and degradation of propargyl bromide, a compound related to methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate, as a soil fumigant provides valuable data on its environmental behavior. This study is crucial for assessing the safety and efficacy of new fumigants as replacements for methyl bromide in agricultural applications (Yates & Gan, 1998).

Zukünftige Richtungen

The future directions for the study of “methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the diverse biological activities of triazole derivatives, these compounds could be of interest in the development of new pharmaceuticals .

Eigenschaften

IUPAC Name |

methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKNFKKYCFGEAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC(=NN1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

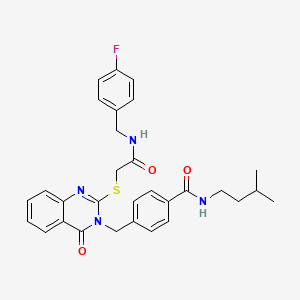

![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide](/img/structure/B2651256.png)

![1-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2651257.png)

![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2651265.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2651272.png)